molecular formula C28H34N2O3 B11322240 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11322240
M. Wt: 446.6 g/mol
InChI Key: LPILQALLGDAWRN-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the chromene moiety.

    Reduction: Reduction reactions can target the carbonyl group in the chromene structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens for electrophilic substitution and alkyl halides for nucleophilic substitution are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities .

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with protein active sites, while the chromene moiety can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide apart is its combination of a pyrrolidine ring with a chromene moiety, providing a unique scaffold for drug design and material science applications.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H34N2O3/c1-5-19-8-13-25-22(16-19)24(31)17-26(33-25)27(32)29-18-23(30-14-6-7-15-30)20-9-11-21(12-10-20)28(2,3)4/h8-13,16-17,23H,5-7,14-15,18H2,1-4H3,(H,29,32)

InChI Key

LPILQALLGDAWRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4

Origin of Product

United States

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